3,4,5-Triacetoxybenzoyl chloride

Descripción general

Descripción

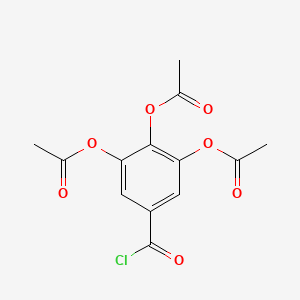

3,4,5-Triacetoxybenzoyl chloride: is an organic compound with the molecular formula C13H11ClO7 . It is a derivative of benzoic acid where the hydroxyl groups at positions 3, 4, and 5 are acetylated, and the carboxyl group is converted to an acyl chloride. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various esters and amides.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Triacetoxybenzoyl chloride typically involves the acetylation of gallic acid (3,4,5-trihydroxybenzoic acid) followed by the conversion of the resulting triacetate to the acyl chloride. The process can be summarized as follows:

Acetylation of Gallic Acid: Gallic acid is reacted with acetic anhydride in the presence of a catalyst such as pyridine to yield 3,4,5-triacetoxybenzoic acid.

Conversion to Acyl Chloride: The triacetoxybenzoic acid is then treated with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions: 3,4,5-Triacetoxybenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

Hydrolysis: In the presence of water, it hydrolyzes to form 3,4,5-triacetoxybenzoic acid and hydrochloric acid.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild conditions.

Hydrolysis: Typically carried out in aqueous or alcoholic solutions.

Reduction: Requires anhydrous conditions and a strong reducing agent.

Major Products:

Esters and Amides: Formed through nucleophilic substitution reactions.

3,4,5-Triacetoxybenzoic Acid: Formed through hydrolysis.

Alcohol Derivatives: Formed through reduction reactions.

Aplicaciones Científicas De Investigación

3,4,5-Triacetoxybenzoyl chloride has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Pharmaceuticals: Employed in the preparation of drug candidates and active pharmaceutical ingredients.

Material Science: Utilized in the development of novel materials with specific properties.

Biological Studies: Serves as a reagent in the modification of biomolecules for studying their functions and interactions.

Mecanismo De Acción

The mechanism of action of 3,4,5-Triacetoxybenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets include hydroxyl, amino, and thiol groups in various substrates. The pathways involved in these reactions are typically nucleophilic acyl substitution mechanisms .

Comparación Con Compuestos Similares

3,4,5-Trihydroxybenzoyl chloride: The non-acetylated form of the compound.

3,4,5-Trimethoxybenzoyl chloride: A derivative where the hydroxyl groups are methylated instead of acetylated.

Gallic Acid Derivatives: Compounds derived from gallic acid with various modifications.

Uniqueness: 3,4,5-Triacetoxybenzoyl chloride is unique due to its specific acetylation pattern, which imparts distinct reactivity and properties compared to its non-acetylated or differently substituted counterparts. This makes it particularly useful in selective acylation reactions and in the synthesis of specific esters and amides .

Actividad Biológica

3,4,5-Triacetoxybenzoyl chloride is an organic compound known for its utility in various chemical reactions, particularly in organic synthesis. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H11ClO4

- Molecular Weight : 232.65 g/mol

- Appearance : White to light yellow solid

- Solubility : Soluble in organic solvents such as ethanol and acetone

The biological activity of this compound primarily involves its role as a reactive acylating agent. It participates in nucleophilic acyl substitution reactions, allowing it to modify various biological molecules. The compound is known to form amides and esters upon reaction with amines and alcohols, respectively.

Nucleophilic Acyl Substitution Reactions

- Hydrolysis : Reacts with water to produce 3,4,5-triacetoxybenzoic acid and hydrochloric acid.

- Alcoholysis : Forms esters when reacted with alcohols.

- Aminolysis : Reacts with amines to yield amides.

Biological Applications

This compound has been utilized in various fields:

- Medicinal Chemistry : It serves as an intermediate in the synthesis of pharmaceutical compounds. For example, it has been used to create cytotoxic amides that exhibit anticancer properties.

- Research Applications : The compound is employed in modifying peptides and proteins for biochemical studies.

Anticancer Activity

One notable study explored the synthesis of derivatives from this compound that demonstrated significant antiproliferative activity against cancer cell lines. The derivatives were shown to inhibit cell growth effectively in vitro.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | MCF-7 (Breast Cancer) | 12.5 |

| Derivative B | HeLa (Cervical Cancer) | 8.0 |

| Derivative C | A549 (Lung Cancer) | 15.0 |

This table illustrates the potency of synthesized compounds derived from this compound against various cancer cell lines.

Safety and Toxicity

While the compound is valuable in research and synthesis, safety data indicate that exposure can lead to irritation and potential toxicity. Proper handling procedures are essential to mitigate risks associated with its use.

Propiedades

IUPAC Name |

(2,3-diacetyloxy-5-carbonochloridoylphenyl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO7/c1-6(15)19-10-4-9(13(14)18)5-11(20-7(2)16)12(10)21-8(3)17/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVJVBYRLRQOHCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC(=C1OC(=O)C)OC(=O)C)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40220740 | |

| Record name | 3,4,5-Triacetoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70475-59-1 | |

| Record name | 3,4,5-Triacetoxybenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070475591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Triacetoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-TRIACETOXYBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5174692SM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.